3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-ol
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Overview
Description
3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-ol is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorophenyl group, a dimethylpyrimidinyl group, and a hydroxyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to introduce the chlorophenyl and dimethylpyrimidinyl groups.
Substitution Reactions:
Pyrimidine Ring Formation: The dimethylpyrimidinyl group can be introduced through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the pyrazole ring can undergo oxidation to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, derivatives of this compound may be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-ol would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and dimethylpyrimidinyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol: Lacks the dimethylpyrimidinyl group.
1-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-ol: Lacks the chlorophenyl group.
3-(4-bromophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-ol: Contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The combination of the chlorophenyl and dimethylpyrimidinyl groups in 3-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-ol provides a unique chemical profile that can result in distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired activities.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c1-9-7-10(2)18-15(17-9)20-14(21)8-13(19-20)11-3-5-12(16)6-4-11/h3-8,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFZUJSQJOFPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C=C(N2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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